(2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
This compound is a heterocyclic derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 4-chlorophenyl substituent, sulfone groups (5,5-dioxid), and a conjugated (Z)-configured imine linkage. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. However, its precise biological targets and pharmacokinetic properties remain understudied compared to simpler analogs .
Properties
Molecular Formula |
C15H15ClN2O6S2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[2-[[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H15ClN2O6S2/c16-9-1-3-10(4-2-9)18-11-7-26(22,23)8-12(11)25-15(18)17-13(19)5-24-6-14(20)21/h1-4,11-12H,5-8H2,(H,20,21) |
InChI Key |
NPYNBYHBAPTNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives
Reaction of 3-amino-4-chlorothiophene with thiourea derivatives in acidic media generates the bicyclic structure. For example:
Oxidation to 5,5-Dioxide
The sulfone group is introduced via oxidation of the thieno-thiazole sulfur atoms:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Reaction in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.
-
Yield : 75–85% after purification by recrystallization from ethanol.
Functionalization with Acetic Acid Side Chain
The 2-oxoethoxyacetic acid moiety is appended via nucleophilic substitution or coupling.
Glycolic Acid Coupling
Optimization of Ether Linkage
-
Alternative Approach : Mitsunobu reaction between the core hydroxyl group and ethyl glycolate, followed by saponification.
-
Catalyst : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
-
Efficiency : Higher yields (80–85%) compared to nucleophilic substitution.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalysts and Additives
-
Cyclization : Acetic acid (dual role as solvent and catalyst).
-
Oxidation : Catalytic amounts of vanadium oxide (V₂O₅) enhance H₂O₂ efficiency.
-
Mitsunobu : DEAD/PPh₃ system critical for ether bond formation.
Purification and Characterization
Purification Techniques
Spectroscopic Confirmation
-
NMR : Key signals include:
-
δ 3.8–4.2 ppm (m, CH₂ of acetic acid side chain).
-
δ 7.4–7.6 ppm (d, 4-chlorophenyl aromatic protons).
-
-
IR : Peaks at 1675 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization + Alkylation | High stereoselectivity | Multi-step, costly reagents | 65–75 |
| Mitsunobi Coupling | Single-step ether formation | Requires anhydrous conditions | 80–85 |
| Nucleophilic Substitution | Scalability | Low Z-selectivity | 60–70 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Biological Activity
The compound (2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid represents a unique structure with potential biological activity. This article explores its biological properties, synthesis, and the implications of its structural features on its activity.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O3S2
- Molecular Weight : 358.9 g/mol
- IUPAC Name : N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
The compound features a thieno-thiazole ring system with a chlorophenyl substituent. This structural configuration is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For example:
- A study reported that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- The presence of electron-donating groups (such as methyl or chloro substituents) on the phenyl ring has been correlated with enhanced cytotoxic activity .
The proposed mechanism of action for similar thiazole-containing compounds involves:
- Inhibition of Enzyme Activity : These compounds may inhibit critical enzymes involved in cancer cell proliferation by binding to their active sites.
- Induction of Apoptosis : Structural features that allow for hydrophobic interactions with target proteins may lead to programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to the compound :
-
Study on Cytotoxicity :
- Compounds with thiazole structures were tested against Jurkat and A-431 cell lines. Results indicated that specific substitutions on the thiazole ring significantly impacted cytotoxicity .
- The study highlighted that a compound with a similar scaffold exhibited an IC50 value of 1.61 µg/mL against tumor cells, demonstrating potent anticancer properties .
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Methodological Considerations for Structural Comparison
Studies employ Tanimoto coefficients and subgraph isomorphism algorithms to quantify structural similarity . For example:
- The target compound shares <30% similarity with MFR-a due to divergent core structures (tetrahydrothienothiazole vs. furanose) .
- Higher similarity (~45%) is observed with nitrobenzylidene thiazoles, driven by shared thiazole/amide motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
